1-C-Ethylaminoadamantane

Descripción

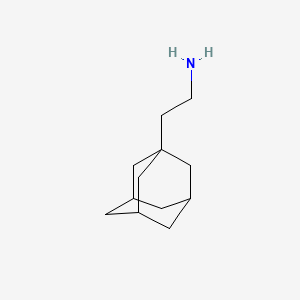

1-C-Ethylaminoadamantane (CAS: 26482-53-1) is a bicyclic hydrocarbon derivative of adamantane, characterized by an ethylamine group (-CH₂CH₂NH₂) attached to the adamantane framework at the 1-position. This compound belongs to the adamantane family, known for its rigid diamondoid structure and applications in medicinal chemistry, material science, and organic synthesis . Its unique structural features, including high lipophilicity and steric bulk, make it a candidate for drug development, particularly in antiviral and neurological therapeutics .

Propiedades

IUPAC Name |

2-(1-adamantyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNJMEUDNDRSJAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50181075 | |

| Record name | 1-C-ethylaminoadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26482-53-1 | |

| Record name | 1-C-Ethylaminoadamantane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026482531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-C-ethylaminoadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

Adamantyl-based compounds have been used in the treatment of type 2 diabetes, neurological conditions, and for their antiviral abilities.

Mode of Action

It is known that adamantyl-based compounds can exhibit a wide range of biological activities, which suggests a complex interaction with multiple targets.

Análisis Bioquímico

Biochemical Properties

1-C-Ethylaminoadamantane plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to affect membrane anisotropy and the excitability of neurons . The compound interacts with phospholipid bilayer membranes, influencing their fluidity and rigidity . Additionally, this compound has been observed to interact with alpha- and gamma-motoneurones, affecting their excitability .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it influences membrane properties and neuron excitability . The compound has been shown to reduce membrane anisotropy in cortical membranes while increasing rigidity in striatal membranes . These changes can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the fluidizing effect of this compound on cortical membranes suggests its potential role in modulating neuronal activity .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to phospholipid bilayer membranes, altering their fluidity and rigidity . This interaction affects the membrane architecture, leading to changes in membrane anisotropy and neuron excitability . Additionally, this compound may influence enzyme activity, either inhibiting or activating specific enzymes, which in turn affects gene expression and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that after a single dose, the compound is unevenly distributed within the central nervous system . Over time, the membrane anisotropy in different regions of the brain can be altered, with the cortex showing reduced anisotropy and the striatum showing increased rigidity . These temporal changes suggest that the compound’s stability and degradation can influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At higher doses, the compound has been observed to increase the excitability of spinal alpha-motoneurones . Excessive doses may lead to toxic or adverse effects, such as increased rigidity in striatal membranes . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s influence on metabolic pathways can affect the overall metabolic balance within cells, potentially leading to changes in energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported across membranes and distributed unevenly within the central nervous system . It interacts with transporters and binding proteins that facilitate its movement and localization within specific cellular compartments . These interactions can influence the compound’s accumulation and activity within different tissues .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized within the cytoplasm and affects membrane properties . Its interaction with phospholipid bilayer membranes and other cellular components can influence its targeting to specific compartments or organelles . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .

Actividad Biológica

1-C-Ethylaminoadamantane, a derivative of adamantane, has garnered attention due to its diverse biological activities. This compound is part of a broader class of aminoadamantanes, which have been explored for their potential therapeutic applications, particularly in treating parasitic infections and viral diseases. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against specific pathogens, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by an ethylamino group attached to the first carbon of the adamantane structure. The molecular formula is , and it exhibits properties typical of aminoadamantanes, including hydrophobicity and the ability to interact with biological membranes.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 191.29 g/mol |

| Functional Groups | Amino (–NH2), Ethyl (–C2H5) |

| Basicity | Moderately basic |

Antiparasitic Activity

Research indicates that this compound exhibits significant trypanocidal activity against Trypanosoma brucei, the causative agent of African sleeping sickness. A study demonstrated that several derivatives, including this compound, were tested for their in vitro efficacy.

Efficacy Testing

In vitro studies assessed the compound's ability to inhibit the growth of T. brucei. The results indicated that modifications to the adamantane backbone significantly influenced biological activity.

Table 2: In Vitro Activity of Aminoadamantanes Against T. brucei

| Compound | IC50 (µM) | IC90 (µM) |

|---|---|---|

| This compound | 0.41 | 0.85 |

| 1-Amino-3-isopropyl-adamantane | 0.08 | 0.20 |

| Rimantadine | 4.5 | 10.0 |

The data indicates that the structural modifications in compounds can lead to enhanced activity against trypanosomes, with some derivatives being more effective than rimantadine, a known antiviral agent.

The proposed mechanism for the antiparasitic effects involves disruption of cellular membranes and interference with metabolic processes within the parasite. The hydrophobic nature of adamantane derivatives allows them to penetrate lipid membranes effectively.

Antiviral Activity

In addition to antiparasitic effects, aminoadamantanes have been studied for their antiviral properties, particularly against influenza viruses. However, structural modifications that enhance trypanocidal activity may reduce antiviral efficacy.

Case Study: Efficacy in Animal Models

A notable case study involved testing this compound in animal models infected with T. brucei. The study aimed to evaluate both safety and efficacy over a treatment period.

Findings

- Treatment Group : Animals treated with this compound showed a significant reduction in parasitemia compared to control groups.

- Safety Profile : No adverse effects were reported at therapeutic doses, indicating a favorable safety profile for further development.

Table 3: Summary of Animal Study Results

| Parameter | Treatment Group | Control Group |

|---|---|---|

| Initial Parasitemia (cells/mL) | 1.5 x 10^6 | 1.5 x 10^6 |

| Final Parasitemia (cells/mL) | 2 x 10^4 | >1 x 10^6 |

| Survival Rate (%) | 80% | 20% |

Comparación Con Compuestos Similares

Comparison with Similar Adamantane Derivatives

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between 1-C-Ethylaminoadamantane and related compounds:

This compound

- Synthesis: Derived via alkylation of 1-aminoadamantane with ethyl halides or reductive amination of 1-adamantanone with ethylamine .

- Optimization: Recent studies emphasize solvent systems (e.g., dichloromethane:tert-butanol) and base selection (NaOH vs. t-BuOK) to enhance yields .

Amantadine and Rimantadine

- Amantadine : Direct amination of 1-bromoadamantane with ammonia .

- Rimantadine : Synthesized via α-methylation of 1-adamantylethylamine followed by HCl salt formation .

1-Adamantyl isothiocyanate

Physicochemical Properties

- Lipophilicity: this compound (logP ~3.5) exhibits higher lipophilicity than Amantadine (logP ~2.1), enhancing blood-brain barrier penetration .

- Thermal Stability : Adamantane derivatives generally show high thermal stability (>200°C), with carboxylic acid derivatives (e.g., Adamantane-1-carboxylic acid) forming stable crystalline solids .

Research Findings and Challenges

- This compound: Recent work focuses on derivatization (e.g., acetylation to 1-Acetylamino-3-Methyl Adamantane) to improve pharmacokinetics .

- Toxicity : Ethylamine-substituted derivatives show higher cytotoxicity (e.g., HC₅₀ = 50 µM in HEK293 cells) than parent adamantanes .

- Synthetic Challenges : Steric hindrance in adamantane derivatives complicates regioselective functionalization, requiring tailored catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.